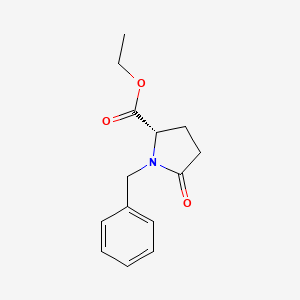

(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one

Description

BenchChem offers high-quality (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-9-13(16)15(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKAKRTUAZYHIS-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that pyrrolidin-2-one derivatives, which this compound is a part of, are versatile lead compounds for designing powerful bioactive agents. They induce prominent pharmaceutical effects, suggesting they interact with a variety of biological targets.

Mode of Action

Pyrrolidin-2-one derivatives have been associated with various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects. This suggests that these compounds may interact with their targets to modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolidin-2-one derivatives, it’s likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development as it influences the drug’s bioavailability and therapeutic efficacy.

Biological Activity

(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one generally involves the reaction of appropriate starting materials under controlled conditions to yield the desired pyrrolidine derivative. The specific synthetic pathway can vary, but it typically includes the formation of the pyrrolidine ring followed by the introduction of the benzyl and ethoxycarbonyl groups.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidinones, including (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one, exhibit notable anticancer properties. For instance, a study evaluating various 5-oxopyrrolidine derivatives showed significant cytotoxic effects against A549 human lung adenocarcinoma cells. Compounds were tested using an MTT assay to assess cell viability post-treatment. The results indicated that certain structural modifications enhanced anticancer activity while minimizing toxicity to non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Compound A | 10.5 | A549 | Significant cytotoxicity |

| Compound B | 15.0 | HSAEC1-KT | Lower toxicity to non-cancerous cells |

| (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one | TBD | TBD | Further studies needed |

Antimicrobial Activity

In addition to anticancer effects, (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one has shown potential antimicrobial activity. Various studies have screened similar compounds against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the molecular structure can lead to enhanced antimicrobial efficacy .

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Pathogen | Efficacy |

|---|---|---|---|

| Compound C | >64 | E. coli | No significant activity |

| Compound D | <32 | Staphylococcus aureus | Effective against resistant strains |

| (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one | TBD | TBD | Further investigation required |

The mechanisms underlying the biological activities of (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one are still under investigation. However, studies suggest that these compounds may induce apoptosis in cancer cells through modulation of apoptotic markers such as Bax and Bcl-2, as well as affecting cell cycle progression . Additionally, their antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives in vivo using xenograft models for cancer. The compounds demonstrated varying degrees of tumor growth suppression, with some achieving complete inhibition in specific cancer types . These findings support the potential for further development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.